An In-depth Technical Guide to the Chemical Properties and Structure of (+)-N-Methylpseudoephedrine
An In-depth Technical Guide to the Chemical Properties and Structure of (+)-N-Methylpseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-N-Methylpseudoephedrine is a phenethylamine derivative and a structural analogue of ephedrine and pseudoephedrine.[1][2] It is a naturally occurring alkaloid found in plants of the Ephedra genus.[3][4] As a sympathomimetic amine, it exhibits stimulant properties and acts on adrenergic receptors, making it a compound of interest in medicinal chemistry and pharmacology.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methods, tailored for a scientific audience.
Chemical Structure and Properties
(+)-N-Methylpseudoephedrine, with the IUPAC name (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, possesses a phenethylamine skeleton with a β-hydroxy-α-methylamine motif.[3][4] The stereochemistry is defined by the (1S,2S) configuration, which is crucial for its biological activity and physical properties.[3] The presence of a hydroxyl group, a tertiary amine, and a phenyl ring are key structural features.[3]
Table 1: Physicochemical Properties of (+)-N-Methylpseudoephedrine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₇NO | [1][2][4] |
| Molecular Weight | 179.26 g/mol | [1][2][4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 29-31 °C | [1] |
| Boiling Point | 145 °C at 24 mmHg | [1] |
| Density | 1.009 g/cm³ | [1] |
| Refractive Index | 1.53 | [1] |
| Solubility | Soluble in water and organic solvents like ethanol | [3] |
| XLogP3 | 1.7 | [4][5] |
| pKa (conjugate acid) | ~9-10 | [3] |
Synthesis
The primary route for the synthesis of (+)-N-Methylpseudoephedrine is through the N-methylation of its precursor, (+)-pseudoephedrine.[3]
Experimental Protocol: N-Methylation of (+)-Pseudoephedrine
Objective: To synthesize (+)-N-Methylpseudoephedrine via methylation of the secondary amine of (+)-pseudoephedrine.
Materials:
-
(+)-Pseudoephedrine
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-pseudoephedrine in the chosen anhydrous solvent.
-
Addition of Base: Add an excess of a suitable base, such as potassium carbonate, to the solution. This will act as a proton scavenger.
-
Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the stirred suspension at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with a brine solution to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (+)-N-Methylpseudoephedrine.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Analytical Characterization
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for the structural elucidation and quantification of (+)-N-Methylpseudoephedrine. The chemical shifts of the protons are influenced by their local electronic environment, providing a unique fingerprint of the molecule. A characteristic signal for (+)-N-Methylpseudoephedrine is the resonance of the methine proton (-CH(OH)-), which appears in a distinct region of the spectrum, allowing for its differentiation from related alkaloids.[3]
Experimental Protocol: ¹H-NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified (+)-N-Methylpseudoephedrine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Frequency: 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: 0-12 ppm
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the resulting spectrum for chemical shifts, integration values, and coupling patterns to confirm the structure of (+)-N-Methylpseudoephedrine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in (+)-N-Methylpseudoephedrine. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid (+)-N-Methylpseudoephedrine sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record the background spectrum (of the empty ATR crystal) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-N stretch of the amine.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of (+)-N-Methylpseudoephedrine, which aids in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of (+)-N-Methylpseudoephedrine in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation (Example using Electrospray Ionization - ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum, observing the protonated molecular ion [M+H]⁺ and any characteristic fragment ions.
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
Mechanism of Action: Adrenergic Agonism
(+)-N-Methylpseudoephedrine primarily acts as an agonist at adrenergic receptors.[3] Its sympathomimetic effects are largely attributed to its interaction with alpha-adrenergic receptors, leading to vasoconstriction.[3] This action is the basis for its use as a nasal decongestant. It may also exhibit stimulant effects on the central nervous system.[3]
Signaling Pathway of Alpha-1 Adrenergic Receptor Activation
The activation of alpha-1 adrenergic receptors by an agonist like (+)-N-Methylpseudoephedrine initiates a well-defined intracellular signaling cascade.
References
- 1. youtube.com [youtube.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
